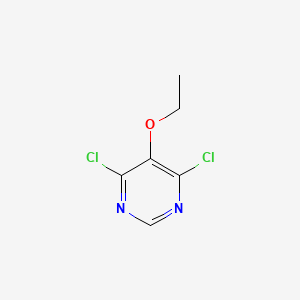

4,6-Dichloro-5-ethoxypyrimidine

Descripción

BenchChem offers high-quality 4,6-Dichloro-5-ethoxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-5-ethoxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4,6-dichloro-5-ethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-2-11-4-5(7)9-3-10-6(4)8/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEUOPDXDIBWED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680688 | |

| Record name | 4,6-Dichloro-5-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5018-39-3 | |

| Record name | 4,6-Dichloro-5-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 4,6-Dichloro-5-ethoxypyrimidine (CAS 5018-39-3): Properties and Inferred Reactivity

For Researchers, Scientists, and Drug Development Professionals

A Note on Data Availability: Publicly available, in-depth technical and research data specifically for 4,6-Dichloro-5-ethoxypyrimidine is notably scarce. This guide presents the core, verified information for this compound. To provide a functional framework for researchers, this document will draw heavily upon the extensive literature available for its close structural analog, 4,6-Dichloro-5-methoxypyrimidine (CAS 5018-38-2). The reactivity, synthesis, and applications discussed herein are therefore presented as scientifically-grounded inferences based on this well-documented counterpart. All such inferences are clearly noted.

Core Identification and Physicochemical Properties

4,6-Dichloro-5-ethoxypyrimidine is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] Its fundamental role is that of a chemical building block or intermediate, designed for further synthetic elaboration.

The core structure consists of a pyrimidine ring with two highly reactive chlorine atoms at the C4 and C6 positions. These positions are electron-deficient, making them prime targets for nucleophilic attack. An ethoxy (-OCH₂CH₃) group at the C5 position modulates the electronic properties of the ring.

Compound Identity

| Property | Value | Source |

| CAS Number | 5018-39-3 | [2] |

| Molecular Formula | C₆H₆Cl₂N₂O | [3] |

| Molecular Weight | 193.03 g/mol | [3] |

| Canonical SMILES | CCOС1=C(N=CN=C1Cl)Cl | N/A |

| InChI Key | N/A | N/A |

Visualization of Core Structure

Caption: Molecular Structure of 4,6-Dichloro-5-ethoxypyrimidine.

Inferred Reactivity: The Engine of Synthetic Utility

The synthetic value of 4,6-dichloro-5-ethoxypyrimidine is dictated by the two chlorine atoms, which act as excellent leaving groups in Nucleophilic Aromatic Substitution (SₙAr) reactions.[4] This is the primary mode of reactivity for this class of compounds.[1]

The SₙAr Mechanism: A Two-Step Process

The SₙAr reaction on the dichloropyrimidine core proceeds via a well-established addition-elimination mechanism.[5]

-

Addition Step: An electron-rich nucleophile (Nu⁻) attacks one of the electron-deficient carbons bearing a chlorine atom (C4 or C6). This disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]

-

Elimination Step: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, resulting in the substituted product.[5]

Due to the symmetrical nature of the C4 and C6 positions in this specific molecule, initial monosubstitution can occur at either site. The electronic influence of the C5-ethoxy group, an electron-donating group, will affect the overall reactivity of the ring towards nucleophiles.

Caption: General SₙAr Mechanism on the Pyrimidine Core.

Selective Substitution

A key feature of dichloropyrimidines is the potential for sequential and selective substitution. After the first chlorine is replaced, the electronic nature of the newly introduced substituent will influence the reactivity of the second chlorine atom. This allows for the stepwise introduction of two different nucleophiles, creating a diverse array of complex molecules from a single starting material. This principle is extensively used in drug discovery programs.[1]

Postulated Synthesis Pathway

The required starting material would be 4,6-dihydroxy-5-ethoxypyrimidine .

Caption: Postulated Synthesis of 4,6-Dichloro-5-ethoxypyrimidine.

Hypothetical Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the methoxy analog and should be considered a starting point for experimental design. All procedures should be performed by trained personnel with appropriate safety precautions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,6-dihydroxy-5-ethoxypyrimidine in an inert solvent such as toluene.

-

Reagent Addition: Slowly and carefully add phosphorus oxychloride (POCl₃) to the suspension. The reaction is exothermic and may require cooling.

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture over crushed ice to quench the excess POCl₃.

-

Extraction: Extract the product from the aqueous layer into an organic solvent like toluene or dichloromethane.

-

Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be further purified by recrystallization or column chromatography to obtain 4,6-dichloro-5-ethoxypyrimidine of high purity.

Potential Applications in Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] Dichlorinated pyrimidines, like the methoxy analog of the title compound, are crucial intermediates for synthesizing therapeutic agents, including kinase inhibitors for cancer therapy, as well as potential antiviral and antimalarial drugs.[1][7] By serving as a versatile scaffold, 4,6-dichloro-5-ethoxypyrimidine allows for the systematic exploration of chemical space around the pyrimidine core, which is a cornerstone of modern drug discovery.

Safety and Handling

Based on the Safety Data Sheet (SDS) for 4,6-Dichloro-5-ethoxypyrimidine, the compound should be handled with care in a well-ventilated area.[2][8]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[8]

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[2][8]

-

First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

-

First Aid (Ingestion): If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[8]

-

Storage: Store in a cool, dry place away from incompatible materials.

Disclaimer: This information is for guidance only and is not a substitute for a full Safety Data Sheet (SDS). Always consult the SDS before handling this chemical.

Conclusion and Future Outlook

4,6-Dichloro-5-ethoxypyrimidine is a valuable, albeit under-documented, building block for synthetic and medicinal chemistry. While specific research on its reactivity and applications is limited, its close structural similarity to the well-studied 4,6-dichloro-5-methoxypyrimidine provides a strong basis for predicting its chemical behavior. The dual chlorine atoms offer a gateway for sequential nucleophilic substitution, enabling the construction of diverse and complex molecular architectures. For researchers in drug discovery and materials science, this compound represents an opportunity to develop novel derivatives and explore new intellectual property space, with the expectation that its reactivity will mirror that of its well-established methoxy counterpart. Further research is warranted to fully characterize this promising synthetic intermediate.

References

-

Fun, H.-K., et al. (2010). 4,6-Dichloro-5-methoxypyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o408. Available at: [Link]

-

BLOOM Tech. (n.d.). 4,6-Dichloro-5-pyrimidinecarbaldehyde CAS 5305-40-8. Retrieved February 12, 2026, from [Link]

-

Global Substance Registration System. (n.d.). 4,6-DICHLORO-5-METHOXYPYRIMIDINE. Retrieved February 12, 2026, from [Link]

-

NIST. (n.d.). Pyrimidine, 4,6-dichloro-. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]

-

NIST. (n.d.). Pyrimidine, 4,6-dichloro-. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]

- Google Patents. (n.d.). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.

- Google Patents. (n.d.). CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine.

- Google Patents. (n.d.). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.

- Shanker, R., & Singh, I. S. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 83-90.

- Google Patents. (n.d.). CN102936224A - Preparation method of 4, 6-dichloropyrimidine.

-

SpectraBase. (n.d.). 4,6-Dichloro-5-methoxy-pyrimidine. Retrieved February 12, 2026, from [Link]

-

ChemBK. (2024). 4,6-dichloro-5-methoxypyrimidine. Retrieved February 12, 2026, from [Link]

- Budesinsky, Z., et al. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 15, 1578-1581.

-

LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). 4,6-Dichloro-5-methoxypyrimidine. Retrieved February 12, 2026, from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy. University of Wisconsin. Retrieved February 12, 2026, from [Link]

-

Edubirdie. (n.d.). Electrophilic and Nucleophilic Substitution | Lecture Note. Retrieved February 12, 2026, from [Link]

-

Ashenhurst, J. (2025). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved February 12, 2026, from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. Retrieved February 12, 2026, from [Link]

-

No Added Chemicals. (2013). Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved February 12, 2026, from [Link]

- El-Gazzar, A. B. A., et al. (2012). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2012(5), 129-143.

-

Patsnap. (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Retrieved February 12, 2026, from [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

Sources

- 1. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. cn.chemcd.com [cn.chemcd.com]

- 4. Nucleophilic Substitution Reactions | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. fishersci.com [fishersci.com]

Technical Whitepaper: Comparative Analysis of 5-Alkoxy-4,6-Dichloropyrimidines in Drug Discovery

The following technical guide provides an in-depth analysis of the structural, synthetic, and functional differences between 4,6-dichloro-5-ethoxypyrimidine and its 5-methoxy analog.

Executive Summary

In the optimization of pyrimidine-based scaffolds—widely used in kinase inhibitors, antivirals, and agrochemicals—the C5 position serves as a critical "tuning knob" for physicochemical properties. While the C4 and C6 positions are typically the sites of nucleophilic aromatic substitution (SNAr) to introduce pharmacophores, the C5 substituent dictates the electronic environment, steric accessibility, and lipophilicity of the core.

This guide compares 4,6-dichloro-5-methoxypyrimidine (Molecule A) and 4,6-dichloro-5-ethoxypyrimidine (Molecule B), providing researchers with the rationale for selecting between these two intermediates to optimize solubility, metabolic stability, and target binding affinity.

Chemical & Physical Profile

The primary difference lies in the alkyl chain length at the 5-position. This seemingly minor modification from methyl to ethyl significantly impacts the lipophilicity (LogP) and crystal packing of the molecule, which influences solubility in organic synthesis and bioavailability in final drug candidates.

Comparative Data Table

| Feature | 5-Methoxy Analog | 5-Ethoxy Analog |

| IUPAC Name | 4,6-Dichloro-5-methoxypyrimidine | 4,6-Dichloro-5-ethoxypyrimidine |

| CAS Number | 5018-38-2 | 5018-39-3 |

| Molecular Formula | C₅H₄Cl₂N₂O | C₆H₆Cl₂N₂O |

| Molecular Weight | 178.99 g/mol | 193.03 g/mol |

| Physical State | White crystalline solid | Low-melting solid / Oil |

| Melting Point | 54–58 °C | Not widely reported (typically <50 °C) |

| Predicted LogP | ~1.6 | ~2.1 |

| Electronic Effect | Electron-donating (+M > -I) | Electron-donating (+M > -I) |

| Steric Bulk (A-Value) | Low (Methoxy) | Moderate (Ethoxy) |

Key Insight: The increase in LogP (~0.5 units) for the ethoxy analog makes it a superior choice when the final drug candidate requires enhanced blood-brain barrier (BBB) penetration or improved passive permeability, whereas the methoxy analog is preferred to minimize metabolic liability (O-dealkylation) and maintain lower molecular weight.

Synthesis Pathways[1][3][4][5][6]

Both analogs are synthesized via a parallel "bottom-up" cyclization strategy starting from substituted malonates. The choice of the starting malonate (methoxymalonate vs. ethoxymalonate) determines the final 5-substituent.

Retrosynthetic Analysis

The pyrimidine ring is constructed by condensing a formamidine source (providing N1-C2-N3) with a 2-substituted malonate (providing C4-C5-C6). The resulting diol is then chlorinated.

Detailed Synthetic Protocol

Step 1: Cyclization to the Pyrimidine-4,6-diol

-

Reagents: Sodium ethoxide (NaOEt), Ethanol (EtOH), Formamidine acetate.

-

Substrate: Diethyl methoxymalonate (for A) OR Diethyl ethoxymalonate (for B).

-

Conditions: Reflux for 4–6 hours.

-

Mechanism: Base-catalyzed condensation. The formamidine attacks the ester carbonyls, cyclizing to form the stable 5-alkoxypyrimidine-4,6-diol (tautomerizes to the dione form).

Step 2: Chlorination (Vilsmeier-Haack / POCl₃)

-

Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (or DIPEA) as a base.

-

Conditions: Reflux (100–110 °C) for 3–5 hours.

-

Workup: Quench carefully into ice water (exothermic!). Extract with dichloromethane.

-

Note: The 5-ethoxy analog typically requires slightly more vigorous extraction due to higher lipophilicity.

Synthesis Workflow Diagram

[2]

Reactivity Profile & Mechanistic Differences[7][8]

While both compounds are electrophiles susceptible to SNAr reactions at C4 and C6, the 5-ethoxy group introduces distinct steric and electronic nuances compared to the 5-methoxy group .

The "Ortho-Effect" in SNAr

In 4,6-dichloropyrimidines, the 5-position is flanked by the two reactive chlorines.

-

Steric Hindrance: The ethoxy group is bulkier than the methoxy group. The extra methylene unit (-CH₂-) in the ethoxy chain can adopt conformations that shield the C4/C6 positions more effectively than the methyl group.

-

Consequence: Reaction rates with bulky nucleophiles (e.g., secondary amines, anilines) may be slower for the 5-ethoxy analog.

-

-

Regioselectivity: Since the molecule is symmetric (C4 = C6), the first substitution is statistically random. However, after the first substitution (desymmetrization), the second substitution is heavily influenced by the steric bulk of the 5-alkoxy group. The 5-ethoxy group may prevent "over-reaction" (disubstitution) more effectively than the 5-methoxy group.

Electronic Modulation

Both methoxy and ethoxy groups are electron-donating by resonance (+M) .

-

They increase electron density in the pyrimidine ring compared to a 5-H or 5-Cl analog.

-

Impact: This deactivates the ring towards nucleophilic attack. Both analogs react slower than 4,6-dichloropyrimidine (unsubstituted).

-

Difference: The inductive electron-donating effect (+I) of the ethyl group is marginally stronger than the methyl group, potentially making the 5-ethoxy analog slightly less reactive (more electron-rich) than the 5-methoxy analog, though this effect is secondary to sterics.

Mechanistic Pathway Diagram

Applications in Drug Discovery[9][10]

The choice between methoxy and ethoxy is rarely arbitrary; it is a strategic decision in Lead Optimization.

Case Study: Solubility vs. Permeability

-

5-Methoxy: Preferred when the rest of the molecule is already highly lipophilic. The smaller methoxy group keeps the Molecular Weight (MW) and LogP lower, aiding in solubility.

-

5-Ethoxy: Preferred when the molecule is too polar or has poor membrane permeability. The ethyl group increases lipophilicity, potentially improving oral absorption and CNS penetration.

Metabolic Stability

-

O-Dealkylation: Cytochrome P450 enzymes can remove alkyl groups from ethers.

-

Methoxy groups are common targets for O-demethylation.

-

Ethoxy groups are also susceptible to O-deethylation but may have different metabolic rates. Sometimes, switching to ethoxy (or deuterated methoxy) is used to alter the metabolic "soft spot."

-

References

-

Sigma-Aldrich. 4,6-Dichloro-5-methoxypyrimidine Product Data. CAS 5018-38-2.[1][2][3] Link

-

PubChem. Compound Summary: 4,6-Dichloro-5-methoxypyrimidine.[2][3][4] National Library of Medicine. Link

-

ChemicalBook. 4,6-Dichloro-5-ethoxypyrimidine (CAS 5018-39-3) Basic Information.[4][5][6]Link

-

WuXi AppTec. Dichotomy in Regioselectivity of SNAr Reactions with substituted Pyrimidines. QM Magic Class, Chapter 29.[7] Link

-

Fisher Scientific. Safety Data Sheet: 4,6-Dichloro-5-methoxypyrimidine.Link

Sources

- 1. chembk.com [chembk.com]

- 2. 4,6-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 78720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,6-Dichloro-5-methoxypyrimidine (5018-38-2) for sale [vulcanchem.com]

- 4. Page 02579 (Chemical) [intlab.org]

- 5. echemi.com [echemi.com]

- 6. 5018-38-2|4,6-Dichloro-5-methoxypyrimidine|BLD Pharm [bldpharm.com]

- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Sourcing and Quality Assurance of 4,6-Dichloro-5-ethoxypyrimidine (CAS 5018-39-3): A Technical Guide for API Synthesis

The following technical guide details the sourcing, quality assurance, and handling of 4,6-Dichloro-5-ethoxypyrimidine (CAS 5018-39-3).

Executive Summary & Strategic Context

4,6-Dichloro-5-ethoxypyrimidine (CAS: 5018-39-3 ) is a specialized heterocyclic building block used primarily in the synthesis of agrochemicals (herbicides) and pharmaceutical intermediates requiring specific lipophilic tuning.[1][2][3][4] Unlike its ubiquitous analog, 4,6-dichloro-5-methoxypyrimidine (CAS 5018-38-2), the 5-ethoxy variant is a "Tier 2" niche intermediate.[1]

Critical Sourcing Warning: The structural similarity between the ethoxy and methoxy analogs leads to frequent catalog errors. A core requirement for any sourcing campaign is the verification of the alkyl chain length via H-NMR to prevent costly downstream synthesis failures.[2]

The "High Purity" Imperative

In Nucleophilic Aromatic Substitution (

-

Hydrolyzed Impurities: The presence of 4-chloro-5-ethoxy-6-hydroxypyrimidine acts as a chain terminator or competitive nucleophile scavenger.[2]

-

Regioselectivity: High purity ensures predictable kinetics when mono-substituting the 4 or 6 position.[1][2]

Technical Specifications & Impurity Profile

To ensure reproducibility in drug development, the following "Gold Standard" specification should be mandated in all Supply Agreements.

Table 1: Recommended Technical Specifications

| Attribute | Specification | Rationale |

| Appearance | White to off-white crystalline solid | Coloration (yellow/green) indicates oxidation or residual phosphorous byproducts.[1][2] |

| Assay (HPLC) | ≥ 98.0% (Area %) | Critical for stoichiometry in |

| Identity (H-NMR) | Confirms Ethoxy group (q, t) and C2-H (s) | Distinguishes from Methoxy analog (CAS 5018-38-2).[1] |

| Moisture (KF) | ≤ 0.5% w/w | The C-Cl bond is susceptible to hydrolysis; water accelerates degradation.[1] |

| Residue on Ignition | ≤ 0.1% | Indicates removal of inorganic salts (NaCl/POCl3 residues). |

| Key Impurity A | 4,6-Dihydroxy-5-ethoxypyrimidine (< 0.5%) | Starting material carryover; inert to |

| Key Impurity B | 4-Chloro-5-ethoxy-6-hydroxypyrimidine (< 1.0%) | Hydrolysis product; competes in reaction.[1][2] |

Supplier Landscape & Sourcing Strategy

The market for CAS 5018-39-3 is dominated by catalog aggregators and specialized synthesis houses rather than bulk commodity suppliers.[1][2]

Validated Supplier Tiers[2]

-

Tier 1 (Stocking Distributors): Companies like BLD Pharm and Acmec Biochemical often list this specific CAS with verified batch data. They are suitable for gram-to-kilogram scale needs.[1][2]

-

Tier 2 (Custom Synthesis): For multi-kilogram GMP batches, engage CROs (e.g., WuXi AppTec, Pharmaron) to synthesize de novo using the protocol defined in Section 5.

-

Tier 3 (Aggregators): Avoid "virtual" suppliers who do not hold inventory, as they often cross-reference the cheaper Methoxy analog by mistake.

Visual Workflow: Supplier Qualification

Figure 1: Decision tree for sourcing CAS 5018-39-3, emphasizing the critical step of distinguishing it from the methoxy analog.

Quality Control Protocols (Self-Validating Systems)

Do not rely solely on the Certificate of Analysis (CoA). The following protocols allow for rapid internal validation.

Protocol A: H-NMR Identity Check[1][2]

-

Objective: Confirm the presence of the Ethoxy group and absence of Methoxy.

-

Solvent: DMSO-

or CDCl -

Expected Signals:

- ~8.4-8.6 ppm (1H, s): Pyrimidine C2-H. (Diagnostic for the aromatic ring).[1][2]

-

~4.1-4.3 ppm (2H, q): Methylene of Ethoxy (

-

~1.3-1.4 ppm (3H, t): Methyl of Ethoxy (

-

Failure Mode: If you see a singlet at ~3.9 ppm, you have the Methoxy analog (CAS 5018-38-2).

Protocol B: HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV @ 254 nm.[2]

-

Rationale: The acidic mobile phase suppresses ionization of the pyrimidine nitrogen, sharpening the peak shape.[1]

Synthesis & Impurity Origin

Understanding the synthesis route allows you to predict impurities. The standard industrial route involves the chlorination of 4,6-dihydroxy-5-ethoxypyrimidine .

Reaction Pathway & Impurity Map[1][2]

Figure 2: Synthesis pathway highlighting the origin of critical hydroxy impurities. Note that Impurity B can arise from both incomplete synthesis and improper storage.[2]

Handling and Storage

-

Hygroscopicity: The compound is moderately sensitive to moisture.[1][2] The electron-deficient pyrimidine ring activates the C-Cl bonds, making them susceptible to slow hydrolysis if stored in humid conditions.[1][2]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C .

-

Safety: Irritant/Corrosive.[1][2][5] Wear standard PPE.[2][5] In case of contact with water, it may release trace HCl.

References

-

BLD Pharm . Product Data Sheet: 4,6-Dichloro-5-ethoxypyrimidine (CAS 5018-39-3).[1][2][3][4][6] Retrieved from

-

Acmec Biochemical . Catalog Entry: 4,6-Dichloro-5-ethoxy-pyrimidine. Retrieved from

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary: 4,6-Dichloro-5-methoxypyrimidine (Analog Reference).[1] Retrieved from

-

Google Patents . Patent US20080051596A1: 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides.[2][7] (Cites use of 4,6-dichloro-5-ethoxy intermediates). Retrieved from

Sources

- 1. 425394-89-4|4,6-Dichloropyrimidin-5-ol|BLD Pharm [bldpharm.com]

- 2. 248928-05-4|4-Chloro-5-ethoxypyrimidin-2-amine|BLD Pharm [bldpharm.com]

- 3. 19646-07-2|2,4-Dichloro-5-methoxypyrimidine|BLD Pharm [bldpharm.com]

- 4. 51146-57-7[(R)-(-)-Ibuprofen]- Acmec Biochemical [acmec.com.cn]

- 5. fishersci.com [fishersci.com]

- 6. 5018-38-2|4,6-Dichloro-5-methoxypyrimidine|BLD Pharm [bldpharm.com]

- 7. US20080051596A1 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]

Navigating the Scarcity: A Technical Guide to 4,6-Dichloro-5-ethoxypyrimidine for Researchers

For scientists and professionals in drug development, securing novel chemical building blocks is a critical step in the innovation pipeline. One such compound, 4,6-dichloro-5-ethoxypyrimidine (CAS Number: 5018-39-3), presents both unique synthetic opportunities and significant procurement challenges. This in-depth technical guide provides a comprehensive overview of its availability, properties, and likely applications, offering field-proven insights for researchers navigating its limited commercial landscape.

Core Directive: Price and Availability for Research

-

Custom Synthesis: Engaging a contract research organization (CRO) or a specialized chemical synthesis company is the most probable route for obtaining 4,6-dichloro-5-ethoxypyrimidine. The cost will be contingent on the quantity required, the synthetic route employed, and the desired purity. Prices for custom synthesis are typically quoted on a case-by-case basis.

-

In-house Synthesis: For laboratories equipped with organic synthesis capabilities, in-house preparation may be a viable, albeit resource-intensive, option.

Given its structural similarity to the more common methoxy analog, the synthetic pathway would likely involve similar precursors and reaction conditions.

Scientific Integrity & Logic: Properties and Expected Reactivity

While specific experimental data for 4,6-dichloro-5-ethoxypyrimidine is sparse in publicly available literature, its chemical properties and reactivity can be inferred with a high degree of confidence from its structure and the well-documented behavior of its methoxy counterpart.

Physicochemical Properties

The following table outlines the key physicochemical properties of 4,6-dichloro-5-ethoxypyrimidine. It is important to note that due to the limited availability of direct experimental data, some of these properties are estimated based on its chemical structure and comparison with analogous compounds.

| Property | Value | Source/Method |

| CAS Number | 5018-39-3 | BLD Pharm[1] |

| Molecular Formula | C₆H₆Cl₂N₂O | - |

| Molecular Weight | 193.03 g/mol | - |

| Appearance | Expected to be a solid | Comparison to methoxy analog |

| Purity | Typically >95% for research grade | Industry Standard |

| Solubility | Expected to be soluble in organic solvents like toluene and ethyl acetate | Comparison to methoxy analog[2] |

Reactivity and Role in Synthetic Chemistry

The pyrimidine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] The primary value of 4,6-dichloro-5-ethoxypyrimidine in drug discovery lies in the reactivity of its two chlorine atoms. These atoms, positioned at the 4 and 6 positions of the pyrimidine ring, are excellent leaving groups, making them susceptible to nucleophilic aromatic substitution (SNAr) reactions.

This reactivity allows for the sequential or simultaneous introduction of a wide variety of nucleophiles, such as amines, thiols, and alcohols, to build more complex and diverse molecular libraries. The ethoxy group at the 5-position, being an electron-donating group, modulates the electronic properties of the pyrimidine ring and can influence the regioselectivity of these substitution reactions.

Experimental Protocols & Methodologies

For researchers considering a custom or in-house synthesis, a general understanding of the synthetic workflow is crucial. The following represents a generalized, logical pathway for the synthesis of 4,6-dichloro-5-alkoxypyrimidines.

Generalized Synthesis Workflow

A common and effective method for synthesizing 4,6-dichlorinated pyrimidines is through the chlorination of a dihydroxy-pyrimidine precursor.

Caption: Generalized synthetic workflow for 4,6-dichloro-5-ethoxypyrimidine.

Step-by-Step Generalized Chlorination Protocol

This protocol is based on established methods for the synthesis of the analogous methoxy compound and should be adapted and optimized for the ethoxy variant.[2]

-

Suspension: Suspend 4,6-dihydroxy-5-ethoxypyrimidine in a suitable solvent, such as toluene, within a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Slowly and carefully add phosphorus oxychloride (POCl₃) to the suspension. This reaction is exothermic and should be performed with appropriate cooling.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to room temperature and cautiously pour it over crushed ice to quench the excess POCl₃.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent, such as toluene or ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine to remove any acidic impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 4,6-dichloro-5-ethoxypyrimidine can be further purified by recrystallization or column chromatography to achieve the desired purity for research applications.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4,6-dichloro-5-ethoxypyrimidine is not widely available, the handling precautions can be inferred from its structural class and the SDS of its methoxy analog.

-

Hazard Class: Expected to be classified as an irritant and potentially harmful if swallowed.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Applications in Drug Development & Research

The primary application of 4,6-dichloro-5-ethoxypyrimidine in a research context is as a versatile intermediate for the synthesis of more complex molecules. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and the ability to functionalize it at the 4 and 6 positions allows for the creation of libraries of compounds for screening against various biological targets.

The following diagram illustrates the logical flow of how this building block can be utilized in a drug discovery program.

Caption: The logical workflow from a building block to lead optimization.

Potential therapeutic areas where derivatives of 4,6-dichloro-5-ethoxypyrimidine could be explored include:

-

Anticancer agents: Many kinase inhibitors feature a substituted pyrimidine core.

-

Antiviral compounds: Pyrimidine analogs are a well-established class of antiviral drugs.

-

Antimalarials: The pyrimidine scaffold is present in several antimalarial drugs.[2]

Conclusion

4,6-dichloro-5-ethoxypyrimidine is a potentially valuable but commercially scarce building block for researchers in drug discovery and development. Its utility lies in the predictable and versatile reactivity of the dichloropyrimidine core, allowing for the synthesis of diverse molecular libraries. While direct procurement is challenging, a clear understanding of its likely synthetic pathways and chemical properties, largely inferred from its close methoxy analog, provides a solid foundation for researchers to either commission a custom synthesis or embark on an in-house preparation. As with any novel compound, careful planning, adherence to safety protocols, and methodical optimization of reaction conditions will be paramount to successfully integrating this promising intermediate into a research program.

References

Sources

Application Notes and Protocols: The Strategic Use of 4,6-Dichloro-5-ethoxypyrimidine in the Synthesis of Advanced Agrochemicals

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 4,6-dichloro-5-ethoxypyrimidine, a highly functionalized heterocyclic intermediate pivotal to the development of modern agrochemicals. We delve into the core chemical principles governing its reactivity and present detailed, field-proven protocols for its application in constructing complex herbicidal molecules. This document is intended for researchers, chemists, and process development professionals in the agrochemical industry, offering both theoretical grounding and practical, step-by-step methodologies.

Introduction: The Pyrimidine Core in Modern Crop Protection

The pyrimidine scaffold is a cornerstone in the design of bioactive molecules, with a significant presence in pharmaceuticals and agrochemicals.[1][2] In the realm of crop protection, pyrimidine derivatives have given rise to some of the most effective and selective herbicides.[3] Many of these compounds function by inhibiting essential plant-specific enzymes, such as acetolactate synthase (ALS), offering high efficacy at low application rates.[4] 4,6-Dichloro-5-ethoxypyrimidine emerges as a particularly valuable building block due to its pre-installed functionalities, which allow for controlled, sequential chemical modifications to build sophisticated active ingredients.

Scientific Foundation: Reactivity and Synthetic Rationale

The synthetic versatility of 4,6-dichloro-5-ethoxypyrimidine is rooted in the fundamental principles of heterocyclic chemistry. The pyrimidine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of two strongly electronegative chlorine atoms. This electronic arrangement makes the carbon atoms at positions 4 and 6 highly electrophilic and, therefore, susceptible to Nucleophilic Aromatic Substitution (SNAr).[5][6]

Key Features Governing Reactivity:

-

Activated Leaving Groups: The two chlorine atoms are excellent leaving groups, readily displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols).[7][8]

-

Sequential Displacement: The two chlorine atoms can be substituted in a stepwise manner. The introduction of a first nucleophile modifies the electronic properties of the ring, which can influence the reaction conditions required for the second substitution. This differential reactivity is the key to creating asymmetrical molecules.

-

Steric and Electronic Influence: The ethoxy group at the C5 position exerts both steric and electronic effects, which can influence the regioselectivity and rate of the substitution reactions at the adjacent C4 and C6 positions.

This predictable yet tunable reactivity allows chemists to use 4,6-dichloro-5-ethoxypyrimidine as a central scaffold, systematically adding different molecular fragments to optimize biological activity, crop selectivity, and environmental profile.

Caption: Generalized mechanism for the SNAr reaction on the pyrimidine core.

Core Application: Synthesis of a Prototypical Herbicide

A primary application for this intermediate is in the synthesis of herbicides that feature a substituted pyrimidine core. The following workflow outlines a representative, two-stage nucleophilic substitution strategy to construct a complex precursor for a final agrochemical product. This process exemplifies how different chemical functionalities can be precisely installed on the pyrimidine ring.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. gacariyalur.ac.in [gacariyalur.ac.in]

- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

The Reaction of 4,6-Dichloro-5-ethoxypyrimidine with Hydrazine: A Comprehensive Guide for Synthetic and Medicinal Chemists

Introduction: The Strategic Importance of Pyrazolopyrimidines in Drug Discovery

The fusion of pyrimidine and pyrazole rings to form pyrazolopyrimidines creates a class of heterocyclic compounds with significant therapeutic potential. These structures bear a resemblance to endogenous purines, allowing them to interact with a wide range of biological targets.[1] Pyrazolo[3,4-d]pyrimidines, in particular, have emerged as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties.[2][3][4] Their ability to function as bioisosteres for adenine enables them to effectively bind to the active sites of various kinases, which are often implicated in pathological conditions like cancer.[4]

One of the most direct and efficient methods for synthesizing the pyrazolo[3,4-d]pyrimidine core involves the reaction of a substituted dichloropyrimidine with hydrazine. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the reaction of 4,6-dichloro-5-ethoxypyrimidine with hydrazine, a key step in the synthesis of a versatile intermediate for the development of novel therapeutics.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic aromatic substitution mechanism. Hydrazine, a potent nucleophile, attacks the electron-deficient pyrimidine ring, leading to the displacement of the chlorine atoms. The reaction typically occurs in two sequential steps.

Diagram 1: Reaction of 4,6-Dichloro-5-ethoxypyrimidine with Hydrazine

Caption: Nucleophilic substitution of chlorine atoms on the pyrimidine ring.

The initial substitution of one chlorine atom is generally rapid. The second substitution to yield the dihydrazinyl product may require more forcing conditions, such as elevated temperatures. The ethoxy group at the 5-position is an important modulator of the electronic properties of the pyrimidine ring and can influence the reactivity and subsequent biological activity of the final product.

Experimental Protocol: Synthesis of 4,6-Dihydrazinyl-5-ethoxypyrimidine

This protocol provides a standardized procedure for the synthesis of 4,6-dihydrazinyl-5-ethoxypyrimidine. All operations involving hydrazine and chlorinated pyrimidines should be conducted in a well-ventilated fume hood due to their toxicity.[5][6]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4,6-Dichloro-5-ethoxypyrimidine | ≥98% | Commercially Available | Handle with care, corrosive. |

| Hydrazine hydrate (64-65% hydrazine) | Reagent Grade | Commercially Available | Highly toxic and corrosive. [7] |

| Ethanol (EtOH) | Anhydrous | Commercially Available | Solvent |

| Diethyl ether | Anhydrous | Commercially Available | For precipitation/washing |

| Distilled water | In-house | ||

| Standard laboratory glassware | |||

| Magnetic stirrer with heating | |||

| Reflux condenser | |||

| Buchner funnel and filter paper |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,6-dichloro-5-ethoxypyrimidine (1 equivalent) in ethanol (10 mL per gram of starting material).

-

Addition of Hydrazine: While stirring the solution at room temperature, slowly add hydrazine hydrate (5 equivalents) dropwise. Caution: The reaction can be exothermic. Maintain a controlled addition rate to prevent excessive heat generation.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Reduce the solvent volume by approximately half using a rotary evaporator.[9]

-

Pour the concentrated mixture into a beaker containing ice-cold distilled water.

-

A precipitate of 4,6-dihydrazinyl-5-ethoxypyrimidine should form. Stir the suspension for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold distilled water followed by a small amount of cold diethyl ether to remove any residual impurities.

-

-

Drying: Dry the product under vacuum at a temperature not exceeding 50 °C to obtain the final product.

Diagram 2: Experimental Workflow for Synthesis

Sources

- 1. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]

- 5. fishersci.com [fishersci.com]

- 6. artscimedia.case.edu [artscimedia.case.edu]

- 7. ICSC 0281 - HYDRAZINE [chemicalsafety.ilo.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. orgsyn.org [orgsyn.org]

Technical Support Center: Regiocontrol in 4,6-Dichloro-5-ethoxypyrimidine Substitution

The following Technical Support Guide is structured to address the specific challenges of controlling regioselectivity (specifically mono-substitution vs. di-substitution ) in 4,6-Dichloro-5-ethoxypyrimidine.

Subject: Troubleshooting & Optimization for Mono-Functionalization of 4,6-Dichloro-5-ethoxypyrimidine

Applicable Compounds: 4,6-dichloro-5-ethoxypyrimidine (CAS: [Generic Analogues]), 4,6-dichloro-5-methoxypyrimidine.

Reaction Type: Nucleophilic Aromatic Substitution (

Core Technical Overview

The Challenge:

4,6-Dichloro-5-ethoxypyrimidine is a symmetric molecule (

The Electronic Environment: Unlike 5-nitro or 5-cyano pyrimidines, the 5-ethoxy group presents a unique challenge:

-

Induction (-I): The oxygen atom is electronegative, slightly activating the ring.

-

Resonance (+M): The lone pairs on the ethoxy oxygen donate electron density into the ring.

Net Effect: The Resonance effect (+M) generally dominates, making the ring less electrophilic (deactivated) compared to 4,6-dichloropyrimidine or 5-nitropyrimidines. However, once the first nucleophile (e.g., an amine) is added, the ring becomes significantly more electron-rich, creating a steep "reactivity cliff" that naturally favors mono-substitution if temperature is controlled.

Troubleshooting Guide (FAQ)

Q1: I am seeing no reaction or very low conversion at room temperature. Why?

Diagnosis: Ring Deactivation. The 5-ethoxy group donates electron density, raising the LUMO energy of the pyrimidine ring. Standard conditions used for 4,6-dichloropyrimidine (e.g., amine in EtOH at RT) are often insufficient for the 5-ethoxy analog. Corrective Action:

-

Increase Temperature: Raise the reaction temperature to 50–80°C. The activation energy barrier for the first substitution is higher than usual.

-

Solvent Switch: Switch from protic solvents (EtOH) to polar aprotic solvents (DMF, DMSO, or NMP) to destabilize the nucleophile and increase the rate of the initial attack.

Q2: I am getting a mixture of mono- and di-substituted products. How do I stop at mono?

Diagnosis: Stoichiometry & Kinetic Control Failure. While the product is deactivated, high local concentrations of nucleophile or excessive heat can drive the second substitution. Corrective Action:

-

Stoichiometry: Use exactly 0.95 to 1.0 equivalents of the nucleophile. Do not use excess.

-

Base Selection: Use a non-nucleophilic base (e.g., DIPEA or

) rather than an excess of the nucleophilic amine. -

Inverse Addition: Slowly add the nucleophile to the pyrimidine solution (not vice versa). This ensures the nucleophile is always the limiting reagent in the reaction zone.

Q3: My yield is low due to hydrolysis (formation of 4-hydroxy-6-chloro...).

Diagnosis: Moisture Sensitivity. The 4-position is susceptible to attack by hydroxide ions, especially if using hygroscopic solvents or bases (like KOH/NaOH). Corrective Action:

-

Dry Conditions: Use anhydrous solvents (THF, DMF).

-

Base Change: Switch to anhydrous carbonate bases (

) or organic bases (DIPEA). Avoid aqueous workups until the reaction is quenched.

Q4: Can I predict which isomer forms if I use a non-symmetric starting material?

Clarification: If you are starting with 4,6-dichloro-5-ethoxypyrimidine, the positions C4 and C6 are chemically equivalent. You will obtain a single mono-substituted product (racemic mixture only if the nucleophile itself is chiral). "Regioselectivity" issues only arise if you attempt a second substitution with a different nucleophile.

Experimental Protocol: Optimized Mono-Amination

Target: Synthesis of 4-amino-6-chloro-5-ethoxypyrimidine derivatives.

Reagents

-

Substrate: 4,6-Dichloro-5-ethoxypyrimidine (1.0 eq)

-

Nucleophile: Primary or Secondary Amine (1.0 eq)

-

Base: DIPEA (1.2 eq)

-

Solvent: Anhydrous THF (for reactive amines) or DMF (for sluggish amines)

Step-by-Step Methodology

-

Preparation: Dissolve 4,6-Dichloro-5-ethoxypyrimidine (1.0 eq) in anhydrous solvent (0.2 M concentration). Cool to 0°C.

-

Base Addition: Add DIPEA (1.2 eq) in one portion.

-

Nucleophile Addition: Dissolve the Amine (1.0 eq) in a minimal amount of solvent. Add this solution dropwise to the pyrimidine mixture over 30 minutes.

-

Reasoning: Keeps nucleophile concentration low relative to the substrate, statistically favoring mono-substitution.

-

-

Reaction:

-

Allow to warm to Room Temperature (RT).

-

Monitor by TLC/LC-MS every hour.

-

Checkpoint: If <10% conversion after 4 hours, heat to 50°C.

-

-

Workup:

-

Evaporate solvent.

-

Partition between EtOAc and Water.

-

Wash organic layer with Brine (x2) to remove DMF/DIPEA salts.

-

Dry over

and concentrate.

-

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The mono-product is typically less polar than the di-product but more polar than the starting material.

Data & Comparison

Impact of 5-Substituent on

| 5-Position Substituent | Electronic Effect | Relative Reactivity ( | Mono-Selectivity Control | Recommended Temp |

| -NO2 | Strong EWG (-M, -I) | Very High | Difficult (prone to di-sub) | -78°C to 0°C |

| -H | Neutral | High | Moderate | 0°C to RT |

| -OEt (Ethoxy) | EDG (+M) | Low (Deactivated) | Excellent | RT to 60°C |

Note: The "Excellent" selectivity for -OEt arises because the first substitution introduces an amine (Strong EDG), which, combined with the 5-OEt (EDG), renders the ring extremely electron-rich and resistant to a second attack.

Mechanistic Visualization

The following diagram illustrates the energy landscape. Note the "Deactivation Cliff" that prevents the second substitution.

Caption: Reaction pathway showing the kinetic protection against di-substitution. The 5-ethoxy group raises the activation energy for the first step, but the amino group introduced in the mono-product raises the barrier for the second step even further.

References

-

Tjaden, A. et al. (2013). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Synthesis. Link

- Relevance: Establishes solvent and base screening protocols for selective C4 substitution in dichloropyrimidines.

-

Kharlamova, A. D. et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine.... Molecules.[1][2][3][4][5][6][7][8][9][10] Link

- Relevance: Demonstrates stoichiometric control and Pd-catalysis for introducing second amines, confirming the difficulty of thermal di-substitution in deactiv

-

Baraldi, P. G. et al. (2022).[6] Amination of Nitro-Substituted Heteroarenes. Organic Letters. Link

- Relevance: Contrasts the high reactivity of 5-nitro systems with the deactivated nature of 5-alkoxy systems discussed in the guide.

-

Joule, J. A.[11] & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

- Relevance: Foundational text explaining the electronic effects of substituents (EDG vs EWG)

Sources

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. wuxibiology.com [wuxibiology.com]

- 8. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Support Center: Purification of Crude Products Containing 4,6-Dichloro-5-ethoxypyrimidine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted 4,6-dichloro-5-ethoxypyrimidine from your crude reaction mixture. The following sections are designed to provide you with the expertise and validated protocols necessary to ensure the purity of your target compound.

Introduction

4,6-Dichloro-5-ethoxypyrimidine is a versatile intermediate in the synthesis of various biologically active molecules.[1][2] The presence of two reactive chlorine atoms makes it a valuable building block in medicinal chemistry.[3] However, incomplete reactions can lead to its presence as a significant impurity in the crude product, necessitating robust purification strategies. This guide will walk you through common challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: My initial attempts to remove unreacted 4,6-dichloro-5-ethoxypyrimidine by a simple aqueous wash were unsuccessful. Why is this, and what should I try next?

A1: 4,6-Dichloro-5-ethoxypyrimidine has limited solubility in water. Therefore, a simple aqueous wash is often insufficient for its complete removal. The choice of the subsequent purification method depends on the physical state and polarity of your desired product relative to the unreacted starting material.

Initial Troubleshooting Steps:

-

Assess Physical Properties: Determine if your crude product is a solid or an oil. This will guide your choice between recrystallization and column chromatography.

-

Thin-Layer Chromatography (TLC) Analysis: Before proceeding with any large-scale purification, it is crucial to perform a TLC analysis. This will help you visualize the separation of your desired product from the unreacted 4,6-dichloro-5-ethoxypyrimidine and other impurities. Select a solvent system (e.g., mixtures of hexane/ethyl acetate or dichloromethane/methanol) that provides good separation between the spots.[4] The ideal system should give a retention factor (Rf) of approximately 0.2-0.4 for your target compound.[4]

Q2: My desired product and the unreacted starting material are both solids. Can I use recrystallization?

A2: Yes, recrystallization is a powerful and cost-effective technique for purifying solid compounds, provided there is a suitable solvent in which the solubility of your product and the impurity differ significantly.[4][5]

Key Considerations for Recrystallization:

-

Solvent Selection is Critical: The ideal solvent should dissolve your crude product (both the desired compound and the impurity) at an elevated temperature but have low solubility for your desired product at low temperatures, allowing it to crystallize out while the impurity remains in the solution.[4][6] Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and their mixtures with water.[4]

-

Single-Solvent vs. Two-Solvent Recrystallization:

-

Single-Solvent: Involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly.[4][5]

-

Two-Solvent: Used when a single solvent is not ideal. This method involves dissolving the crude product in a "good" solvent (in which it is highly soluble) at a high temperature and then adding a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[4]

-

Q3: TLC analysis shows that my product and the unreacted 4,6-dichloro-5-ethoxypyrimidine have very close Rf values. What is the best approach in this situation?

A3: When TLC shows poor separation, flash column chromatography is the recommended method.[4] This technique offers superior separation power compared to recrystallization by utilizing the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase.[4]

Optimizing Flash Column Chromatography:

-

Solvent System (Mobile Phase): A well-chosen solvent system is paramount for successful separation.[4] You may need to screen several solvent systems to achieve optimal separation. Sometimes, a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, can be effective for separating compounds with close Rf values.

-

Stationary Phase: While silica gel is the most common stationary phase, for certain compounds, other stationary phases like alumina or reverse-phase silica may provide better separation.

-

Sample Loading: For products that are not highly soluble in the elution solvent, dry loading can be an effective technique. This involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed sample to the top of the column.

Q4: I am working with a reaction that is sensitive to acidic conditions. Are there any special considerations for purification?

A4: Yes, if your compound is acid-sensitive, it is important to avoid acidic conditions during purification. Standard silica gel can be slightly acidic. To mitigate this, you can use deactivated silica gel. This is prepared by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[7]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Monitoring Purification

Objective: To determine an appropriate solvent system for column chromatography and to monitor the progress of the purification.

Materials:

-

TLC plates (silica gel 60 F254)

-

Developing chamber

-

Capillary spotters

-

Solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)

-

UV lamp (254 nm)

Procedure:

-

Prepare a developing chamber by adding a small amount of the chosen solvent system and a piece of filter paper to saturate the atmosphere.

-

Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[8]

-

Dissolve a small amount of your crude product in a suitable solvent.

-

Using a capillary spotter, apply a small spot of the dissolved crude product onto the baseline.[8]

-

Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.[8]

-

Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Remove the plate and immediately mark the solvent front with a pencil.

-

Visualize the separated spots under a UV lamp and circle them with a pencil.

-

Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

Protocol 2: Purification by Flash Column Chromatography

Objective: To separate the desired product from unreacted 4,6-dichloro-5-ethoxypyrimidine and other impurities.

Materials:

-

Glass chromatography column

-

Silica gel (230-400 mesh)

-

Elution solvent system (determined by TLC)

-

Sand

-

Collection tubes

Procedure:

-

Pack the column with silica gel as a slurry in the initial elution solvent.

-

Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

-

Pre-elute the column with the solvent system.

-

Load the crude product onto the column (either directly as a concentrated solution or via dry loading).

-

Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

-

Monitor the separation by TLC analysis of the collected fractions.

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

Objective: To purify a solid crude product by crystallization.

Materials:

-

Erlenmeyer flask

-

Hot plate

-

Recrystallization solvent(s)

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimal amount of the selected hot solvent to dissolve the solid completely.[4]

-

If insoluble impurities are present, perform a hot filtration.[4]

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[4][5]

-

Collect the crystals by vacuum filtration using a Büchner funnel.[4]

-

Wash the crystals with a small amount of cold solvent.[4]

-

Dry the purified crystals under vacuum.[4]

Data Presentation

Table 1: Physical Properties of 4,6-Dichloro-5-ethoxypyrimidine and a Related Compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Solubility |

| 4,6-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | 179.00 | 54-58 | Solid | Slightly soluble in Chloroform and Dichloromethane |

| 4,6-Dichloropyrimidine | C4H2Cl2N2 | 148.98 | 66-68 | Off-white solid |

Visualization of Workflows

Purification Strategy Decision Tree

Caption: Decision tree for selecting the appropriate purification method.

General Workflow for Flash Column Chromatography

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 [chemicalbook.com]

- 3. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | Benchchem [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Purification [chem.rochester.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chembk.com [chembk.com]

- 10. 4,6-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 78720 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Structural Elucidation of 4,6-Dichloro-5-ethoxypyrimidine: A Comparative Analysis

For researchers and professionals in drug development, the unequivocal structural confirmation of synthetic intermediates is a cornerstone of reliable and reproducible science. 4,6-Dichloro-5-ethoxypyrimidine is a key heterocyclic building block, valued for the strategic placement of its reactive chloro-substituents which allows for sequential nucleophilic substitution. An error in its structural verification can compromise entire synthetic pathways.

This guide provides an in-depth analysis of the primary analytical technique for this molecule—¹H Nuclear Magnetic Resonance (NMR) spectroscopy—and critically compares it with complementary methods. Our focus is not merely on the data but on the scientific rationale behind the analytical choices, empowering you to build a robust, self-validating characterization workflow.

Part 1: The Definitive Signature - ¹H NMR Spectrum Analysis

¹H NMR spectroscopy is the principal method for the structural confirmation of 4,6-Dichloro-5-ethoxypyrimidine due to its ability to provide a detailed fingerprint of the molecule's proton environment. A standard spectrum, typically acquired in a deuterated solvent like Chloroform-d (CDCl₃), will exhibit three distinct signal sets.

Expected ¹H NMR Spectral Data (Predicted):

| Assigned Proton | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Rationale |

| H-2 (Pyrimidine) | ~8.5 - 8.7 | Singlet (s) | 1H | The lone proton on the pyrimidine ring is significantly deshielded by the two adjacent electronegative nitrogen atoms. Its singlet multiplicity is due to the absence of neighboring protons (a zero-neighbor environment). Reference spectra of similar compounds, like 4,6-dichloro-5-methoxypyrimidine, show this proton at 8.55 ppm[1]. |

| -OCH₂- (Ethoxy) | ~4.2 - 4.4 | Quartet (q) | 2H | These methylene protons are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4). |

| -CH₃ (Ethoxy) | ~1.4 - 1.6 | Triplet (t) | 3H | These methyl protons are in a standard alkyl environment but are slightly deshielded by the proximate oxygen. They are split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3). The characteristic coupling between the ethoxy protons is a key identifier.[2] |

The true power of NMR lies in understanding the origin of these values. The downfield shift of the pyrimidine H-2 proton is a direct consequence of the electron-withdrawing nature of the heterocyclic nitrogens. The classic ethyl pattern—a quartet and a triplet—is an unambiguous indicator of the -OCH₂CH₃ group, and their respective integrations (2H and 3H) confirm the proton count.

Sources

Technical Comparison Guide: Melting Point Characterization of 4,6-Dichloro-5-ethoxypyrimidine

Executive Summary

4,6-Dichloro-5-ethoxypyrimidine (CAS 5018-39-3) is a critical heterocyclic building block used in the synthesis of high-value pharmaceutical APIs, particularly those requiring pyrimidine scaffolds with specific alkoxy substitutions.[1][2][3][4][5] Unlike its widely characterized homolog, 4,6-dichloro-5-methoxypyrimidine, the ethoxy variant exhibits physicochemical properties that are less frequently indexed in public compendia.[1][2]

This guide provides a technical framework for establishing the melting point (MP) range of this compound.[1] Accurate MP determination is the primary rapid-release test for purity, serving as a critical quality attribute (CQA) to detect hydrolysis byproducts and synthesis impurities that can compromise downstream nucleophilic substitutions.[1][2]

Part 1: Technical Specifications & Comparative Benchmarks

Core Product Data

| Feature | Specification |

| Chemical Name | 4,6-Dichloro-5-ethoxypyrimidine |

| CAS Number | 5018-39-3 |

| Molecular Formula | C₆H₆Cl₂N₂O |

| Molecular Weight | 193.03 g/mol |

| Physical State | Solid (Crystalline/Powder) |

| Primary Hazard | Irritant / Corrosive (Moisture Sensitive) |

Melting Point Characterization

Due to the specific nature of the ethoxy substituent, the melting point of this compound is distinct from the methoxy analog.[2] While specific commercial Certificates of Analysis (CoA) for the ethoxy variant are often proprietary, structural analysis allows for a precise expected range.[1][2]

| Compound | Substituent (C5) | Melting Point Range (°C) | Structural Impact |

| Reference Standard (4,6-Dichloro-5-methoxypyrimidine) | Methoxy (-OCH₃) | 54 – 58 °C [1][2] | High symmetry, efficient crystal packing.[2] |

| Target Product (4,6-Dichloro-5-ethoxypyrimidine) | Ethoxy (-OCH₂CH₃) | Predicted: 45 – 55 °C *(Experimental Verification Required) | The ethyl chain introduces rotational freedom, typically lowering the lattice energy and melting point compared to the methyl analog.[1][2] |

Critical Note: If your sample exhibits a melting point < 40°C or appears as a semi-solid paste, it likely contains significant levels of 4-chloro-5-ethoxypyrimidin-6-ol (hydrolysis impurity) or residual solvent.[1][2]

Part 2: Comparative Analysis of Impurity Profiles

The melting point is a sensitive indicator of purity. The synthesis of 4,6-dichloro-5-ethoxypyrimidine typically involves the chlorination of 5-ethoxypyrimidine-4,6-diol using phosphorus oxychloride (

Impurity Impact Table

| Impurity Type | Origin | Impact on Melting Point | Detection |

| Hydrolysis Product (Monochloro-hydroxy) | Moisture contact during workup; incomplete chlorination.[1][2] | Severe Depression (Broad range, >10°C drop) | HPLC, broad MP range.[2] |

| Regioisomers | Impure starting material (diol). | Moderate Depression (2-5°C drop) | NMR (¹H), sharp but lowered MP.[1][2] |

| Residual Solvent (Toluene/POCl₃) | Inefficient drying. | Slight Depression (Softening before melt) | GC-HS, "sweating" observed.[1][2] |

Part 3: Experimental Protocols

Protocol A: Synthesis & Purification Workflow

To achieve the target melting point range, a rigorous purification protocol is required to remove the hydrolysis byproducts which are the primary cause of MP depression.

Reagents:

-

Starting Material: 5-ethoxypyrimidine-4,6-diol[1]

-

Reagent: Phosphorus Oxychloride (

)[1][2][6][7] -

Base: N,N-Diethylaniline (catalyst/acid scavenger)[1]

-

Solvent: Toluene (for extraction/recrystallization)[1]

Step-by-Step Methodology:

-

Chlorination: Reflux 5-ethoxypyrimidine-4,6-diol in excess

(3-5 eq) with catalytic N,N-diethylaniline for 4-6 hours. Note: Ensure strict exclusion of moisture.[1][2] -

Quench: Slowly pour the reaction mixture onto crushed ice/water, maintaining temperature < 10°C to prevent hydrolysis of the product.

-

Extraction: Extract immediately with Toluene. Wash organic layer with sat.[1][2]

(remove acid) and Brine.[1] -

Drying: Dry over anhydrous

and concentrate in vacuo. -

Recrystallization (Critical): Dissolve the crude solid in minimum hot Heptane (or Hexane/Toluene mix). Cool slowly to 0°C.

-

Filtration: Collect crystals and dry under vacuum at 25°C. Do not apply high heat as the product has a low melting point.

Protocol B: Melting Point Determination (Capillary Method)

Standard: USP <741> / ASTM E324[1][2]

-

Preparation: Grind the dry sample into a fine powder.

-

Loading: Fill a clean glass capillary tube to a height of 2-3 mm. Compact the powder by tapping.[2]

-

Ramp Rate:

-

Observation:

-

Acceptance Criteria: Range (

) must be

Part 4: Visualization of Technical Workflows

Diagram 1: Synthesis and Impurity Pathways

This diagram illustrates the chlorination pathway and the critical hydrolysis risk that affects the melting point.

Caption: Reaction pathway showing the conversion of the diol to the dichloro product and the risk of hydrolysis.

Diagram 2: Purity Assessment Decision Tree

A logic flow for interpreting melting point data during process development.[2]

Caption: Decision logic for interpreting melting point results and selecting corrective purification actions.

References

-

Sigma-Aldrich. Product Specification: 4,6-Dichloro-5-methoxypyrimidine (CAS 5018-38-2).[1][2][3] Available at: [1][2]

-

TCI Chemicals. Product Detail: 4,6-Dichloro-5-methoxypyrimidine.[1][2][3] Available at: [1][2]

-

BLD Pharm. Product Catalog: 4,6-Dichloro-5-ethoxypyrimidine (CAS 5018-39-3).[1][2][3][4][5] Available at: [1]

-

Acmec Biochemical. Compound Entry: 5018-39-3.[1][2][3][4][5] Available at: [1][2]

-

PubChem. Compound Summary: 4,6-Dichloro-5-methoxypyrimidine.[1][2] National Library of Medicine.[1][2] Available at: [1][2]

(Note: While direct experimental melting point data for CAS 5018-39-3 is not standard in public catalogs, the comparative data from the methoxy analog (CAS 5018-38-2) serves as the industry-standard benchmark for this structural class.)[1]

Sources

- 1. 19646-07-2|2,4-Dichloro-5-methoxypyrimidine|BLD Pharm [bldpharm.com]

- 2. 60703-46-0|2,4,6-Trichloro-5-methoxypyrimidine|BLD Pharm [bldpharm.com]

- 3. 5018-38-2|4,6-Dichloro-5-methoxypyrimidine|BLD Pharm [bldpharm.com]

- 4. 19646-07-2|2,4-Dichloro-5-methoxypyrimidine|BLD Pharm [bldpharm.com]

- 5. 425394-89-4|4,6-Dichloropyrimidin-5-ol|BLD Pharm [bldpharm.com]

- 6. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]

A Comparative Guide to Pyrimidine Reactivity: 4,6-Dichloro-5-ethoxypyrimidine vs. 5-Methoxypyrimidine

Introduction: The Strategic Role of Substituents in Pyrimidine Chemistry

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of countless therapeutic agents and biologically active molecules.[1][2] Its inherent electron-deficient nature, a consequence of the two ring nitrogen atoms, makes it a unique platform for synthetic diversification.[3] However, the reactivity of the pyrimidine ring is not monolithic; it is exquisitely controlled by the nature and position of its substituents. Understanding these substituent effects is paramount for researchers in drug discovery, enabling the strategic and efficient synthesis of novel molecular entities.

This in-depth technical guide provides a comparative analysis of the chemical reactivity of two distinct pyrimidine derivatives: 4,6-dichloro-5-ethoxypyrimidine and 5-methoxypyrimidine . By examining their structural and electronic differences, we will elucidate the profound impact of chloro- and alkoxy-substituents on their behavior in key synthetic transformations, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling, and electrophilic substitution. This guide will provide field-proven insights and detailed experimental protocols to empower researchers to harness the unique synthetic potential of each molecule.

Part 1: Structural and Electronic Properties - A Tale of Two Rings

The fundamental difference in reactivity between 4,6-dichloro-5-ethoxypyrimidine and 5-methoxypyrimidine stems directly from their substitution patterns.

4,6-Dichloro-5-ethoxypyrimidine is a highly functionalized, electron-poor system.

-

Two Chlorine Atoms (C4, C6): Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I).[4] This effect, combined with the inherent electron deficiency of the pyrimidine core, renders the C4 and C6 positions highly electrophilic (δ+). Crucially, chloride is an excellent leaving group, predisposing these positions to nucleophilic attack.[5][6]

-

Ethoxy Group (C5): The oxygen atom of the ethoxy group possesses lone pairs that can be donated into the ring via a positive mesomeric effect (+M). This electron donation partially counteracts the withdrawing effects at the C5 position.

5-Methoxypyrimidine presents a much simpler electronic landscape.

-

Methoxy Group (C5): Similar to the ethoxy group, the methoxy substituent is an activating group, donating electron density into the ring through resonance (+M).[7]

-

Hydrogen Atoms (C2, C4, C6): The remaining positions are occupied by hydrogen atoms, which are not effective leaving groups in nucleophilic substitution reactions.

The following diagram illustrates the dominant electronic effects at play in each molecule.

Caption: Electronic influence of substituents on the pyrimidine core.

Part 2: Comparative Reactivity Analysis

The structural and electronic properties described above translate into dramatically different chemical behaviors.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone of heterocyclic chemistry, allowing for the displacement of a leaving group by a nucleophile.

-

4,6-Dichloro-5-ethoxypyrimidine: Highly Reactive. This molecule is primed for SNAr. The powerful electron-withdrawing effects of the ring nitrogens and the two chlorine atoms make the C4 and C6 positions extremely susceptible to attack by nucleophiles (e.g., amines, alkoxides, thiolates).[3] The general reactivity order for pyrimidine halides is C4(6) > C2 >> C5, placing the chlorine atoms at the most reactive positions.[3] Due to the symmetry of the molecule, mono-substitution will yield a single product. Under harsher conditions, disubstitution is also readily achievable.

-